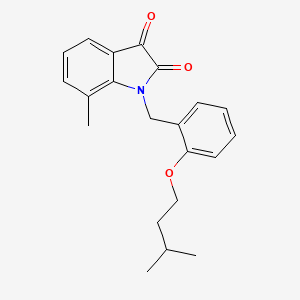

1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione

Description

Properties

IUPAC Name |

7-methyl-1-[[2-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-14(2)11-12-25-18-10-5-4-8-16(18)13-22-19-15(3)7-6-9-17(19)20(23)21(22)24/h4-10,14H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMKTRUHFQRQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as aniline derivatives, under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group with the isopentyloxy substituent can be introduced via Friedel-Crafts alkylation, where the indoline core reacts with a benzyl halide in the presence of a Lewis acid catalyst.

Methylation: The methyl group can be introduced through methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms, such as alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structure and Characteristics

The molecular formula of 1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is . Its structure includes:

- Indoline Core : Provides a stable framework for chemical modifications.

- Benzyl Group : Enhances solubility and reactivity.

- Isopentyloxy Moiety : Contributes to its unique chemical behavior.

Chemistry

This compound serves as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that facilitate the development of novel compounds.

Biology

In biochemical studies, this compound acts as a probe to investigate enzyme interactions and metabolic pathways. Its ability to bind to specific molecular targets enables researchers to explore its role in biological processes.

Medicine

Research is ongoing into its potential as a therapeutic agent. The compound's unique properties may exhibit biological activity relevant for treating various diseases, particularly cancer. Preliminary studies suggest it may modulate pathways involved in cell proliferation and apoptosis.

Industry

The compound is utilized in developing advanced materials such as polymers and dyes due to its stability and reactivity. Its unique structural features allow for applications in creating materials with specific optical or electronic properties.

Case Studies

Recent studies have demonstrated the efficacy of derivatives related to this compound:

- Anticancer Activity : A study reported that derivatives exhibited significant antiproliferative effects against human cancer cell lines (Caco-2 and HCT-116), inducing apoptosis and cell cycle arrest .

- Antimicrobial Properties : Another investigation highlighted promising antimicrobial activities against both Gram-positive and Gram-negative strains .

- Drug-Likeness Evaluation : Drug-likeness parameters were assessed using computational tools, indicating favorable profiles for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the specific application.

Comparison with Similar Compounds

1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione can be compared with similar compounds, such as:

Indoline-2,3-dione: Lacks the benzyl and isopentyloxy substituents, resulting in different reactivity and applications.

7-Methylindoline-2,3-dione: Similar core structure but without the benzyl group, affecting its chemical behavior and biological activity.

1-Benzylindoline-2,3-dione: Contains the benzyl group but lacks the isopentyloxy substituent, leading to variations in its properties and uses.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

1-(2-(Isopentyloxy)benzyl)-7-methylindoline-2,3-dione is a synthetic compound belonging to the class of indoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indoline core with a methyl group and an isopentyloxy substituent, which may influence its solubility and biological interactions.

Antioxidant Activity

Research indicates that indoline derivatives exhibit significant antioxidant properties. The presence of the isopentyloxy group in this compound enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as p53 and NF-kB.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Caspase activation |

| A549 (lung cancer) | 12 | Inhibition of NF-kB signaling |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several indoline derivatives, including this compound. Using DPPH and ABTS assays, the compound showed a significant reduction in free radical concentrations compared to controls, indicating strong antioxidant potential.

Case Study 2: Antitumor Activity in Vivo

In vivo studies on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis in tumor tissues, supporting its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leads to cell death in malignancies.

- Cytokine Modulation : Inhibition of NF-kB pathway reduces inflammatory cytokine production.

Q & A

Q. How should researchers validate contradictory computational predictions (e.g., DFT vs. molecular dynamics) for this compound’s membrane permeability?

- Methodological Answer :

- Parallel artificial membrane permeability assay (PAMPA) : Compare in silico logP values with experimental permeability.

- MD simulations : Extend simulation timescales (>100 ns) and replicate with multiple force fields (CHARMM vs. AMBER) .

- Experimental corroboration : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.